

Mass Spectrometry of 2,5-Dibromoaniline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,5-Dibromoaniline

Cat. No.: B181072

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of **2,5-Dibromoaniline**, a compound of interest in various fields including pharmaceutical development and chemical synthesis. This document outlines the expected mass spectral data, a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a plausible fragmentation pathway based on established principles of mass spectrometry.

Core Data Presentation

The analysis of **2,5-Dibromoaniline** by mass spectrometry yields key quantitative data that is essential for its identification and characterization. The fundamental properties and predicted mass spectrometric values are summarized below.

Property	Value	Source
Molecular Formula	C ₆ H ₅ Br ₂ N	--INVALID-LINK--[1]
Molecular Weight	250.92 g/mol	--INVALID-LINK--[1]
Exact Mass	248.878875 g/mol	--INVALID-LINK--[2]

Predicted Collision Cross Section (CCS) Data

Collision cross-section values, which are important for ion mobility mass spectrometry, have been predicted for various adducts of **2,5-Dibromoaniline**.

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	249.88616	130.9
[M+Na] ⁺	271.86810	142.2
[M-H] ⁻	247.87160	137.5
[M+NH ₄] ⁺	266.91270	151.2
[M+K] ⁺	287.84204	126.4
[M] ⁺	248.87833	162.8

Data sourced from PubChem.

Experimental Protocols

A robust and sensitive method for the analysis of aromatic amines like **2,5-Dibromoaniline** involves Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a comprehensive methodology for such an analysis.[\[3\]](#)[\[4\]](#)[\[5\]](#)

1. Sample Preparation

- Stock Solution: Prepare a 1 mg/mL stock solution of **2,5-Dibromoaniline** in a suitable solvent such as methanol or acetonitrile.
- Working Standards: Create a series of working standards by diluting the stock solution to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
- Sample Extraction (if in a matrix): For samples in complex matrices, a liquid-liquid extraction is recommended.
 - Adjust the sample pH to >8 with a saturated Sodium Bicarbonate solution.
 - Extract with an organic solvent like dichloromethane (DCM).

- Vortex vigorously and centrifuge to separate the layers.
- Collect the organic layer and dry it over anhydrous sodium sulfate.
- Concentrate the extract under a gentle stream of nitrogen.

2. Derivatization (Optional but Recommended for Improved Chromatography)

Due to the polarity of the amine group, derivatization can improve peak shape and sensitivity.

[3]

- To the concentrated extract, add 50 μ L of Hexane and 10 μ L of a derivatizing agent such as Pentafluoropropionic Anhydride (PFPA).
- Incubate the mixture at 60°C for 30 minutes.
- Cool to room temperature before analysis.

3. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent GC-MS system (or equivalent).
- Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or similar non-polar column.
- Injector: Splitless mode at 250°C.
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp 1: 30°C/min to 180°C.
 - Ramp 2: 15°C/min to 240°C, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 50-350.

Visualizations

Experimental Workflow

The overall process for the GC-MS analysis of **2,5-Dibromoaniline** is depicted in the following workflow diagram.

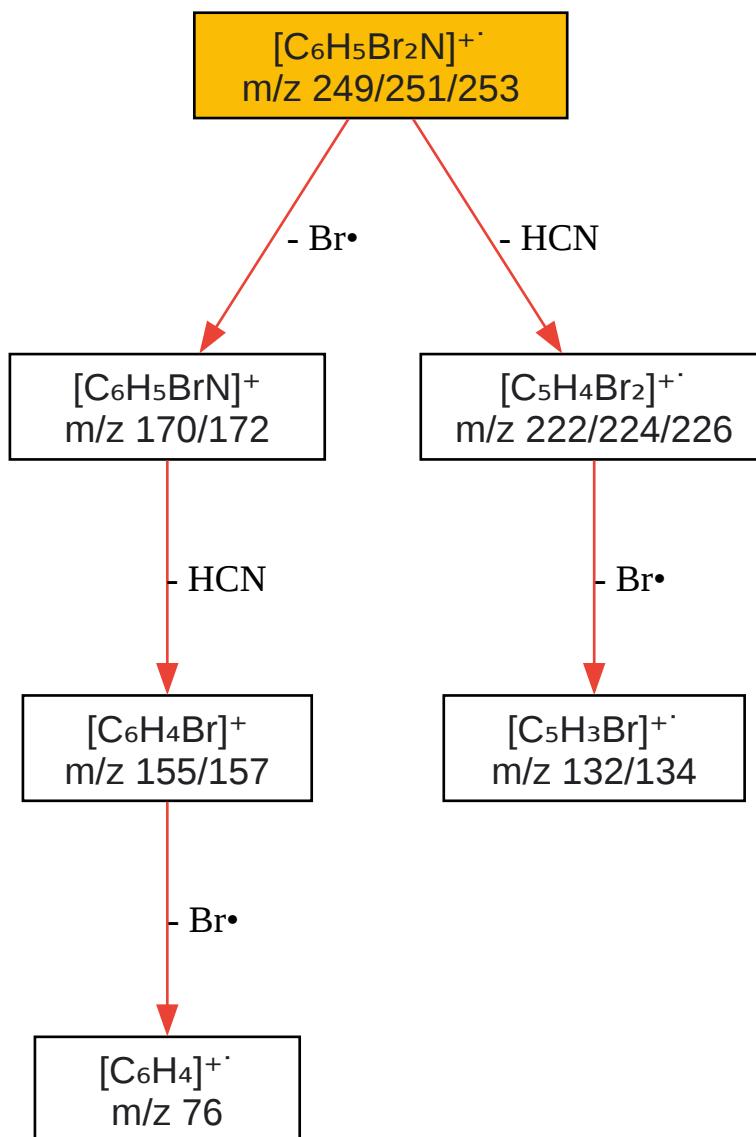


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GC-MS analysis workflow for **2,5-Dibromoaniline**.

Predicted Fragmentation Pathway

Electron ionization of **2,5-Dibromoaniline** will lead to a characteristic fragmentation pattern. The presence of two bromine atoms will result in a distinctive isotopic pattern for the molecular ion and bromine-containing fragments (M, M+2, M+4 peaks).^[6] A plausible fragmentation pathway is outlined below.

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Predicted fragmentation of **2,5-Dibromoaniline**.

The molecular ion peak will appear as a triplet at m/z 249, 251, and 253 due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). A common fragmentation pathway for aromatic amines is the loss of a bromine radical, leading to a fragment at m/z 170/172. Another expected fragmentation is the loss of HCN from the aniline structure, resulting in a fragment at m/z 222/224/226. Subsequent losses of bromine or HCN can lead to the other observed smaller fragments. The relative abundances of these fragments provide a fingerprint for the unequivocal identification of **2,5-Dibromoaniline**.

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